molecular formula C15H12O6 B10841250 2,2',4,4',6'-Pentahydroxychalcone

2,2',4,4',6'-Pentahydroxychalcone

Cat. No.: B10841250
M. Wt: 288.25 g/mol
InChI Key: MDRJIGPMMMALHB-DUXPYHPUSA-N
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Description

2,2’,4,4’,6’-pentahydroxychalcone is a member of the chalcone family, which are naturally occurring compounds found in various plants. Chalcones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of five hydroxyl groups attached to the chalcone backbone, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,6’-pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid to facilitate the conversion .

Industrial Production Methods

While specific industrial production methods for 2,2’,4,4’,6’-pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using similar condensation and demethoxymethylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,6’-pentahydroxychalcone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Esters or ethers, depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The biological effects of 2,2’,4,4’,6’-pentahydroxychalcone are primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

2,2’,4,4’,6’-pentahydroxychalcone can be compared with other chalcones, such as:

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(12(19)5-9)2-4-11(18)15-13(20)6-10(17)7-14(15)21/h1-7,16-17,19-21H/b4-2+

InChI Key

MDRJIGPMMMALHB-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C(=O)C2=C(C=C(C=C2O)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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